molecular formula C10H10N2O2 B3044758 2,7-Dimethoxy-1,5-naphthyridine CAS No. 1003944-36-2

2,7-Dimethoxy-1,5-naphthyridine

Cat. No.: B3044758
CAS No.: 1003944-36-2
M. Wt: 190.20
InChI Key: RYQMVLSBVFPJHP-UHFFFAOYSA-N
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Description

1,5-Naphthyridines are bicyclic heterocyclic compounds containing two nitrogen atoms in their fused ring system. These derivatives are pivotal in medicinal chemistry due to their diverse biological activities, including antibacterial, antiviral, and anticancer properties . 2,7-Dimethoxy-1,5-naphthyridine is a substituted variant featuring methoxy (-OCH₃) groups at positions 2 and 5. The methoxy substituents modulate electronic properties, solubility, and binding interactions, making this compound a valuable scaffold for drug development and materials science .

For instance, methoxy groups can be introduced via nucleophilic substitution of halogenated precursors (e.g., chloro-1,5-naphthyridines) using methoxide ions .

Scientific Research Applications

Medicinal Chemistry Applications

2,7-Dimethoxy-1,5-naphthyridine and its derivatives have been studied for various biological activities that make them suitable candidates for drug development.

Antitumor Activity

Several studies have indicated that naphthyridine derivatives exhibit significant antitumor properties. For instance, 1,6-naphthyridin-2(1H)-ones, closely related to this compound, have been identified as potential antitumor agents. A notable example is Repretinib, which has been marketed as a tyrosine kinase inhibitor for treating advanced gastrointestinal stromal tumors (GIST) .

Antimicrobial Properties

Research has demonstrated that naphthyridine derivatives possess strong antimicrobial activity. A study highlighted the effectiveness of certain naphthyridine compounds against various bacterial strains, including resistant strains of Staphylococcus aureus . The introduction of specific substituents on the naphthyridine scaffold can enhance this activity.

Neurological Applications

Naphthyridines have shown promise in neurological applications as well. Compounds derived from naphthyridines have been investigated for their effects on neurodegenerative diseases and psychiatric disorders due to their ability to interact with neurotransmitter systems .

Chemical Applications

Beyond biological activity, this compound also finds utility in various chemical processes.

Ligands in Coordination Chemistry

Naphthyridine derivatives are frequently used as ligands in coordination chemistry due to their ability to form stable complexes with metal ions. This property is exploited in catalysis and materials science .

Organic Electronics

The unique electronic properties of naphthyridines make them suitable for applications in organic light-emitting diodes (OLEDs) and other electronic devices. Their semiconducting properties allow them to be used in the development of efficient light-emitting materials .

Synthesis and Biological Evaluation

A comprehensive study synthesized various 1,5-naphthyridine derivatives and evaluated their biological activities. The results indicated that modifications at specific positions significantly affected the compounds' efficacy against cancer cell lines . This highlights the importance of structural optimization in drug design.

Antimicrobial Testing

In another case study, a series of naphthyridine derivatives were tested against a panel of microorganisms. The results showed that certain brominated derivatives exhibited enhanced antibacterial activity compared to traditional antibiotics like ciprofloxacin . This suggests a potential for developing new antimicrobial agents from naphthyridine scaffolds.

Data Tables

Application AreaSpecific ActivityReference
AntitumorTyrosine kinase inhibition
AntimicrobialActivity against resistant bacteria
NeurologicalInteraction with neurotransmitter systems
Coordination ChemistryLigand formation with metal ions
Organic ElectronicsUse in OLEDs

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 2,7-dimethoxy-1,5-naphthyridine, and how do reaction conditions influence yield?

  • Methodological Answer : Synthesis of methoxy-substituted naphthyridines typically involves cyclization or substitution reactions. For example, 2-methoxy-6-phenyl-1,5-naphthyridine was synthesized via allyl group dehydrogenation using Rh catalysis under reflux . For 2,7-dimethoxy derivatives, analogous methods may involve methoxylation of halogenated precursors (e.g., 2,7-dichloro-1,5-naphthyridine) using sodium methoxide or copper-mediated coupling. Reaction temperature (e.g., 180°C for thermal dehydrogenation) and solvent choice (e.g., ethanol or toluene) critically affect regioselectivity and yield. Confirm product purity via HPLC or GC-MS .

Q. How can NMR spectroscopy resolve structural ambiguities in this compound derivatives?

  • Methodological Answer : ¹H and ¹³C NMR are essential for distinguishing regioisomers. In dichloro-naphthyridines, coupling constants (e.g., J = 8–10 Hz for adjacent protons) and chemical shift splitting patterns differentiate isomers (e.g., 2,8-dichloro vs. 4,8-dichloro derivatives) . For methoxy analogs, downfield shifts (~δ 3.8–4.0 ppm) confirm methoxy groups, while aromatic proton splitting (AB systems) identifies substitution positions. Compare experimental data with computational predictions (DFT) to validate assignments .

Q. What are the stability considerations for storing this compound in laboratory settings?

  • Methodological Answer : Naphthyridines are sensitive to light, moisture, and oxidative degradation. Store under inert gas (N₂/Ar) at –20°C in amber vials. Monitor stability via periodic TLC or LC-MS. Degradation products (e.g., demethylated derivatives or oxidation byproducts) can form under prolonged storage; use stabilizers like BHT (butylated hydroxytoluene) in aprotic solvents .

Advanced Research Questions

Q. How can regioselectivity challenges in methoxy-substituted naphthyridine synthesis be addressed?

  • Methodological Answer : Regioselectivity depends on directing groups and catalysts. For example, Rh-catalyzed dehydrogenation of allyl-substituted precursors selectively removes hydrogen from specific positions . Alternatively, use Pd-catalyzed cross-coupling (e.g., Buchwald-Hartwig) to install methoxy groups post-cyclization. Computational modeling (e.g., DFT) predicts reactive sites, guiding substrate design .

Q. What strategies mitigate conflicting data in biological activity studies of this compound analogs?

  • Methodological Answer : Contradictions in bioactivity (e.g., antimicrobial vs. cytotoxic effects) often arise from impurity interference or assay conditions. Purify compounds to >95% (via column chromatography or recrystallization) and validate activity across multiple assays (e.g., MIC tests, cell viability assays). Use isogenic bacterial strains or knockout cell lines to isolate target-specific effects .

Q. How do electronic effects of methoxy groups influence the reactivity of 1,5-naphthyridine cores in cross-coupling reactions?

  • Methodological Answer : Methoxy groups act as electron-donating substituents, activating specific positions for electrophilic substitution. For example, in Suzuki-Miyaura coupling, the C-4 position in this compound may exhibit higher reactivity due to resonance stabilization. Characterize electronic effects via cyclic voltammetry (CV) or Hammett plots .

Q. What computational methods predict the optical properties of this compound for materials science applications?

  • Methodological Answer : Time-dependent DFT (TD-DFT) simulations with solvent corrections (e.g., PCM model) predict UV-Vis absorption and fluorescence spectra. Compare with experimental data (e.g., λmax in DMSO) to refine parameters. Methoxy groups redshift absorption due to extended conjugation .

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The biological and physicochemical properties of 1,5-naphthyridines are highly dependent on substituent type, position, and electronic effects. Below is a comparative analysis of key analogs:

Table 1: Structural and Functional Comparison of 2,7-Dimethoxy-1,5-naphthyridine with Analogs

Compound Name Substituents Molecular Weight Key Properties/Applications Reference
This compound 2-OCH₃, 7-OCH₃ 206.22 (calc.) Potential antibacterial activity; enhanced solubility due to polar groups
2,8-Dimethyl-1,5-naphthyridine 2-CH₃, 8-CH₃ 158.20 Synthesized via Skraup reaction; hydrophobic, used in ligand design
6-Methoxy-7-methyl-1,2,3,4-tetrahydro-1,5-naphthyridine 6-OCH₃, 7-CH₃ (tetrahydro) 178.24 Antibacterial activity against E. coli; 5HT2A receptor binding
8-Ethenyl-2-methoxy-1,5-naphthyridine 2-OCH₃, 8-CH₂=CH₂ 186.21 Patent applications in drug discovery; ethenyl group enables further functionalization
4-Bromo-1,5-naphthyridine 4-Br 209.04 Halogenated intermediate for cross-coupling reactions; lower solubility in polar solvents
3-Methyl-1,5-naphthyridine 3-CH₃ 144.17 Antibacterial efficacy; binds bacterial microsomal proteins
6-Methoxy-1,5-naphthyridine 6-OCH₃ 176.17 Stabilizes DNA single-strand breaks in bacterial gyrase (NBTI class antibacterials)

Key Observations

Electronic Effects: Methoxy groups are electron-withdrawing via resonance, reducing electron density at the naphthyridine core. This enhances electrophilic substitution reactivity compared to methyl or bromo substituents . Bromo derivatives (e.g., 4-Bromo-1,5-naphthyridine) serve as intermediates for cross-coupling reactions but exhibit lower solubility due to their non-polar nature .

Biological Activity :

  • Antibacterial Action : 6-Methoxy-1,5-naphthyridine disrupts DNA gyrase activity in Gram-negative bacteria by stabilizing single-strand DNA breaks . In contrast, 3-methyl-1,5-naphthyridine targets bacterial microsomal proteins, showing broad-spectrum activity .
  • Receptor Binding : Tetrahydro derivatives (e.g., 6-methoxy-7-methyl-1,2,3,4-tetrahydro-1,5-naphthyridine) exhibit 5HT2A receptor antagonism, highlighting the role of saturation in modulating CNS activity .

Synthetic Versatility :

  • Halogenated analogs (e.g., 4-Bromo-1,5-naphthyridine) are pivotal for palladium-catalyzed couplings, enabling diversification into complex ligands or pharmaceuticals .
  • The ethenyl group in 8-ethenyl-2-methoxy-1,5-naphthyridine allows further functionalization via olefin metathesis or epoxidation .

Physicochemical Properties

  • Solubility : Methoxy groups improve aqueous solubility (e.g., 2,7-dimethoxy derivative) compared to hydrophobic methyl or bromo analogs .
  • Stability : Halogenated derivatives (e.g., 3,7-Dibromo-1,5-naphthyridine) are thermally stable but prone to hydrolysis under basic conditions .

Properties

CAS No.

1003944-36-2

Molecular Formula

C10H10N2O2

Molecular Weight

190.20

IUPAC Name

2,7-dimethoxy-1,5-naphthyridine

InChI

InChI=1S/C10H10N2O2/c1-13-7-5-9-8(11-6-7)3-4-10(12-9)14-2/h3-6H,1-2H3

InChI Key

RYQMVLSBVFPJHP-UHFFFAOYSA-N

SMILES

COC1=NC2=C(C=C1)N=CC(=C2)OC

Canonical SMILES

COC1=NC2=C(C=C1)N=CC(=C2)OC

Key on ui other cas no.

1003944-36-2

Origin of Product

United States

Synthesis routes and methods I

Procedure details

8-Bromo-2,7-bis(methoxy)-1,5-naphthyridine (11.21 g, 41.673 mmol) was stirred in MeOH (400 mL) with sodium hydrogen carbonate (7.00 g, 83.35 mmol) and 10% palladium on carbon (2.8 g), and the resulting suspension was hydrogenated at 1 atmosphere of hydrogen pressure for 18 h. The mixture was filtered with suction through celite and the solids were washed with ethanol (300 ml). The filtrate was concentrated under reduced pressure and the residue treated with DCM (300 ml) and water (300 ml). The aqueous phase was extracted with DCM (2×300 ml). The combined organic phases were separated, dried over anhydrous magnesium sulphate, filtered and evaporated under reduced pressure to give 2,7-bis(methoxy)-1,5-naphthyridine as a cream solid (7.45 g, 94%).
Quantity
11.21 g
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reactant
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7 g
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400 mL
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2.8 g
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Synthesis routes and methods II

Procedure details

Potassium carbonate (13.84 g, 100.1 mmol, 2.0 eq) is added at room temperature to a stirred solution of 6-methoxy-[1,5]naphthyridin-3-ol (9.8 g, 50.06 mmol, 1.0 eq) in acetone (300 mL), followed by iodomethane (3.74 mL, 60.1 mmol, 1.2 eq). After 4 hours stirring under reflux conditions, the solid is removed by filtration and the filtrate is concentrated to give a residue that is extracted with ethyl acetate (3×100 mL) and water (100 mL). The combined organic layers are washed with brine, dried over sodium sulfate, filtered and concentrated to give a residue that is purified by column chromatography (silica gel, eluent: petroleum ether:ethyl acetate, 6:1, v/v) to afford 2,7-dimethoxy-[1,5]naphthyridine as a yellow solid (5.2 g, 52% yield).
Quantity
13.84 g
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reactant
Reaction Step One
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6-methoxy-[1,5]naphthyridin-3-ol
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9.8 g
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300 mL
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3.74 mL
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petroleum ether
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